

# N-(4-Amino-2,5-dimethoxyphenyl)benzamide chemical structure and properties

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## Compound of Interest

Compound Name: *N*-(4-Amino-2,5-dimethoxyphenyl)benzamide

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## An In-depth Technical Guide to N-(4-Amino-2,5-dimethoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-(4-Amino-2,5-dimethoxyphenyl)benzamide** is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. While its biological activities are an area of ongoing investigation, preliminary information suggests potential as a scaffold for the development of kinase inhibitors and as an intermediate in the synthesis of other complex molecules. This guide consolidates available data to serve as a foundational resource for researchers.

### Chemical Structure and Properties

**N-(4-Amino-2,5-dimethoxyphenyl)benzamide** is an aromatic amide characterized by a benzamide moiety linked to a dimethoxyaniline ring. The presence of amino and methoxy functional groups on the phenyl ring influences its chemical reactivity and potential for biological interactions.

Chemical Structure:

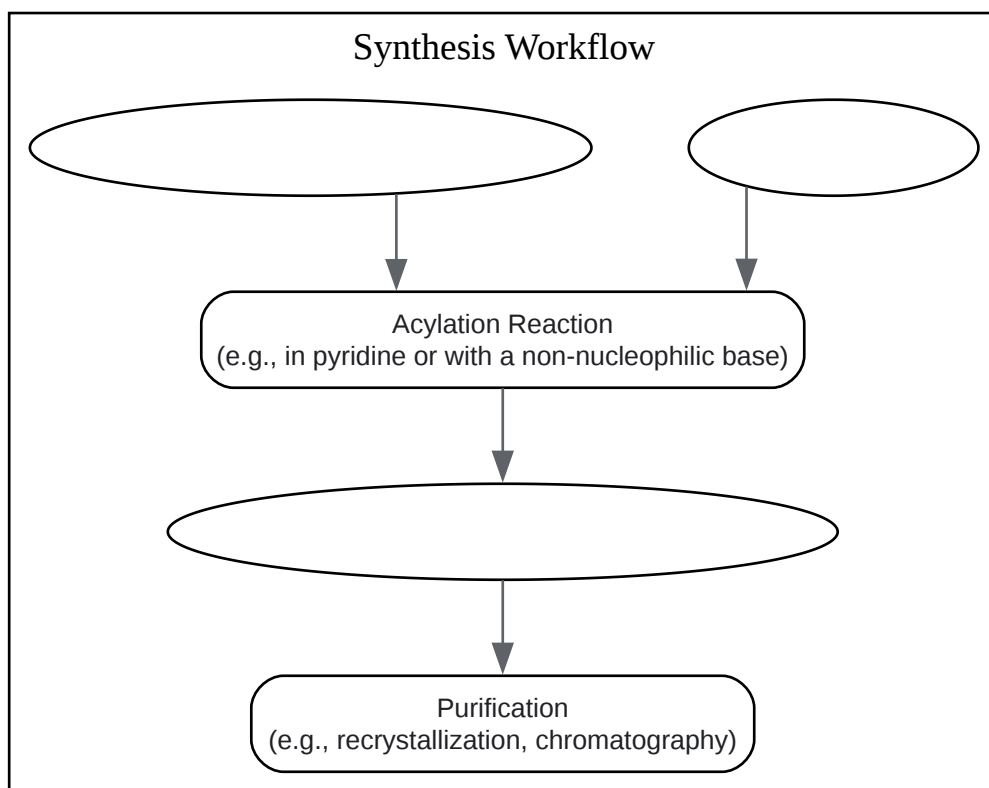
Table 1: Chemical and Physical Properties of **N-(4-Amino-2,5-dimethoxyphenyl)benzamide**

Property	Value	Reference
CAS Number	6268-05-9	
Molecular Formula	C <sub>15</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	272.30 g/mol	
Appearance	Purple-brown powder	
Melting Point	165-168 °C	
Purity	Typically ≥98% (commercial samples)	[1]
Canonical SMILES	<chem>COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CC=C2</chem>	
InChI Key	DDRCIGNRLHTTIW-UHFFFAOYSA-N	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **N-(4-Amino-2,5-dimethoxyphenyl)benzamide** is not readily available in the reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. The synthesis would likely involve the acylation of 2,5-dimethoxy-1,4-phenylenediamine with benzoyl chloride or a related benzoylating agent.

A plausible synthetic workflow is outlined below.



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Caption: A potential synthetic route to **N-(4-Amino-2,5-dimethoxyphenyl)benzamide**.

## Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for **N-(4-Amino-2,5-dimethoxyphenyl)benzamide** is not widely published. However, based on its chemical structure, the following characteristic peaks would be expected in its spectra.

Table 2: Predicted Spectroscopic Data

Technique	Predicted
$^1\text{H}$ NMR	- Aromatic protons (multiplets) in the range of 6.5-8.0 ppm. - Methoxy protons (singlets) around 3.8-4.0 ppm. - Amine and amide protons (broad singlets) with variable chemical shifts depending on the solvent.
$^{13}\text{C}$ NMR	- Aromatic carbons in the range of 110-150 ppm. - Methoxy carbons around 55-60 ppm. - Carbonyl carbon around 165-170 ppm.
FTIR ( $\text{cm}^{-1}$ )	- N-H stretching (amine and amide) around 3200-3400 $\text{cm}^{-1}$ . - C=O stretching (amide) around 1640-1680 $\text{cm}^{-1}$ . - C-O stretching (methoxy) around 1200-1300 $\text{cm}^{-1}$ and 1000-1100 $\text{cm}^{-1}$ . - Aromatic C=C stretching around 1450-1600 $\text{cm}^{-1}$ .
UV-Vis	- Absorption maxima in the UV region are expected due to the presence of aromatic rings and conjugated systems.

## Biological Activity and Potential Applications

The biological profile of **N-(4-Amino-2,5-dimethoxyphenyl)benzamide** is not yet extensively characterized in publicly available literature. However, some sources suggest its potential utility in the following areas:

- **Kinase Inhibition:** Benzamide derivatives are known to be scaffolds for the development of various kinase inhibitors. It is plausible that this compound could serve as a starting point or intermediate for the synthesis of molecules targeting specific kinases involved in cell signaling pathways related to cancer and other diseases.
- **Antimicrobial and Anticancer Research:** There are general suggestions of potential antimicrobial and anticancer properties, though specific data, such as IC50 values or mechanisms of action, are not currently available in the reviewed scientific literature.<sup>[2][3][4][5][6]</sup> Further research is needed to validate these potential activities.

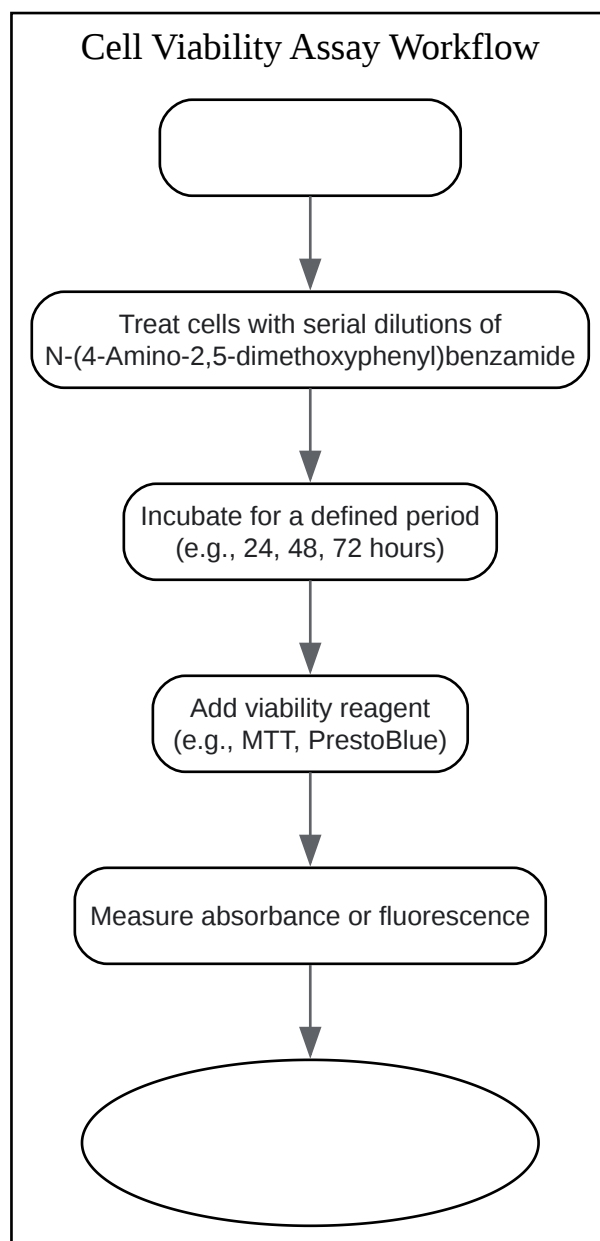
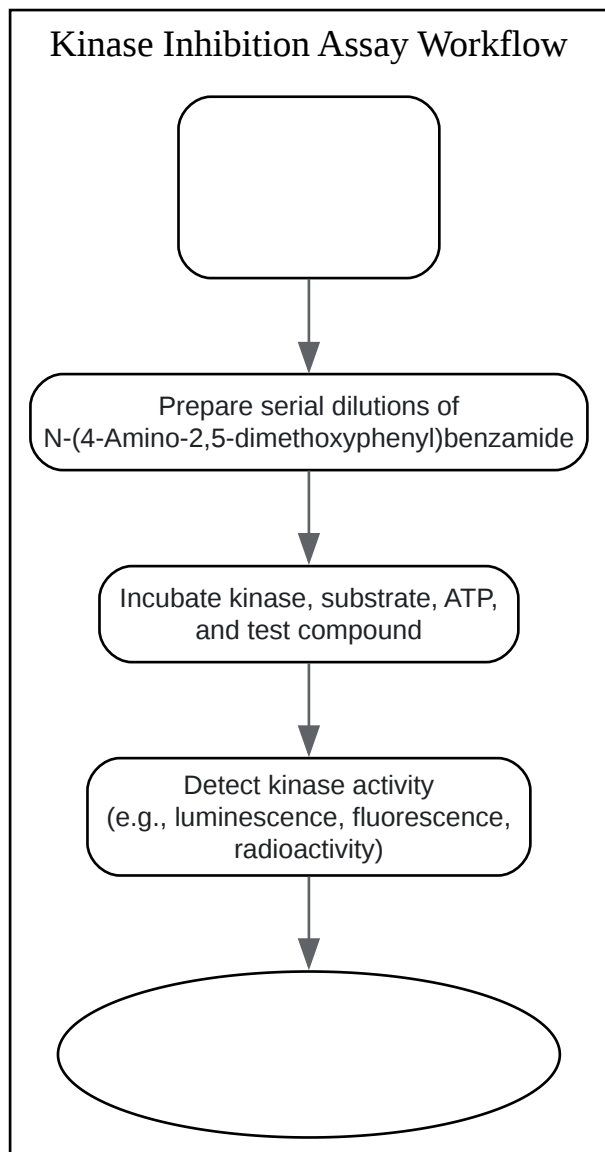
- **Chemical Synthesis:** The compound is commercially available and can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds like indazoles.

## Experimental Protocols

Detailed, validated experimental protocols for biological assays involving **N-(4-Amino-2,5-dimethoxyphenyl)benzamide** are not available in the public domain. However, for researchers interested in investigating its potential biological activities, standard protocols for kinase inhibition, anticancer, and antimicrobial assays can be adapted.

## General Kinase Inhibition Assay (Illustrative Workflow)

This is a generalized workflow for assessing the kinase inhibitory potential of a test compound.



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